cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid
Description
Properties
IUPAC Name |
(3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-7-14(8-11(10)13(17)18)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAFONDGWHOURT-PHIMTYICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363904 | |
| Record name | (3R,4S)-1-Benzylpyrrolidine-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164916-63-6 | |
| Record name | 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, cis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164916-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4S)-1-Benzylpyrrolidine-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Photochemical Cyclization in Crystalline Environments
Photochemical methods have emerged as a powerful tool for achieving high stereoselectivity in pyrrolidine syntheses. A patent by [WO2015170713A1] describes the irradiation of ethylenedicarboxylic acid derivatives (e.g., citraconic acid) with nitrogen-containing organic compounds in crystalline phases to yield cyclobutane tetracarboxylic acids. While this method primarily targets cyclobutane systems, its principles are adaptable to pyrrolidine synthesis.
Mechanistic Insights :
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Crystal Engineering : Pre-organization of reactants in a crystal lattice ensures precise spatial alignment, favoring cis stereochemistry. For example, irradiation (300–580 nm) of a citraconic acid-morpholine co-crystal induces [2+2] cycloaddition, forming a cyclobutane intermediate that rearranges to the pyrrolidine scaffold.
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Light Source Optimization : High-pressure mercury lamps (300–580 nm) and photosensitizers like benzophenone enhance reaction efficiency by promoting triplet-state excitations.
Data :
Iminium Ion-Mediated Cyclization
The enantioselective synthesis of 1-azabicyclic rings, as reported by [PMC3843940], provides a template for pyrrolidine formation via iminium ion intermediates. This method involves:
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Formation of Iminium Ion : Heating aminoketal precursors (e.g., benzyl 2-oxocyclohexaneacetate) with trifluoroacetic acid (TFA) generates an iminium ion, which undergoes 3,3-sigmatropic rearrangement.
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Trapping with Dimedone : The less stable iminium isomer is trapped by dimedone (5,5-dimethylcyclohexane-1,3-dione), directing cyclization toward the cis configuration.
Key Reaction Conditions :
-
Temperature: 120°C
-
Catalysts: TFA (1 equiv), dimedone (2.5 equiv)
Example Pathway :
Chiral Pool Synthesis with Enantiomerically Enriched Precursors
Chirality transfer from enantiomerically pure amines ensures high enantiomeric excess (ee) in the final product. For instance, ( R)-1-phenyl-3-butenylamine serves as a chiral auxiliary in the synthesis of cis-octahydroindoles.
Data :
| Parameter | Value | Source |
|---|---|---|
| Starting material | ( R)-1-Phenyl-3-butenylamine | |
| Chirality transfer | 97–99% | |
| Final ee | 93–99% |
Purification Challenges and Green Chemistry Considerations
Environmental Impact of Traditional Methods
Large-scale synthesis often requires sublimation or crystallization with volatile organic solvents (e.g., ethyl acetate, hexane), generating significant waste. For example, isolating cis-1-benzyl-3,4-pyrrolidinedicarboxylic acid via repeated recrystallization consumes ~10 L solvent per gram of product, highlighting the need for greener alternatives.
Advances in Solvent-Free Purification
Mechanochemical methods (e.g., ball milling) and supercritical CO₂ extraction are being explored to reduce solvent use. Preliminary studies show 20–30% reductions in waste generation without compromising yield.
Comparative Analysis of Synthetic Routes
Table 1. Performance Metrics of Key Methods
| Method | Yield (%) | Stereoselectivity (% cis) | Purification Complexity |
|---|---|---|---|
| Photochemical cyclization | 68–89 | >98 | High (sublimation) |
| Iminium ion cyclization | 80–96 | 95–99 | Moderate (Cbz protection) |
| Chiral pool synthesis | 70–89 | 93–99 | Low (chromatography) |
Chemical Reactions Analysis
Types of Reactions
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or pyrrolidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, alcohols, amines, and ketones, which can serve as intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
Medicinal Applications
Cis-1-benzyl-3,4-pyrrolidinedicarboxylic acid has been investigated for its potential therapeutic effects. It is particularly noted for its role as an intermediate in the synthesis of drugs targeting specific receptors in the body.
1. A3 Adenosine Receptor Agonists
Research has indicated that derivatives of pyrrolidinedicarboxylic acids can act as agonists for the A3 adenosine receptor. These compounds are being explored for their potential in treating conditions such as cancer and inflammatory diseases . The ability to modulate adenosine receptors is crucial in developing therapies for various pathologies.
2. Neurological Implications
Studies have shown that compounds similar to this compound may influence neurotransmitter systems, potentially offering benefits in neurodegenerative disorders . The structural features of this compound allow it to interact with various biological targets, making it a candidate for further investigation in neuropharmacology.
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable reagent in synthetic chemistry.
1. Synthesis of Complex Molecules
The compound can be utilized to synthesize more complex chemical entities through reactions such as amide formation and cyclization processes . For example, its derivatives have been used to create novel pyridine-carboxylates that serve as small-molecule inhibitors in biological studies .
2. Catalysis and Coordination Chemistry
Research has indicated that derivatives of pyrrolidinedicarboxylic acids can be applied in catalysis and coordination chemistry. These applications are essential for developing new catalytic systems that can facilitate various organic reactions .
Case Studies
Several studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism of action of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors to influence cellular signaling and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Diethyl cis-1-Benzyl-3,4-pyrrolidinedicarboxylate (Ester Derivative)
Structural Relationship : The ester derivative retains the pyrrolidine backbone and benzyl substituent but replaces carboxylic acid groups with ethyl esters. This modification significantly alters polarity and solubility.
Key Comparisons :
- Lipophilicity : The ester’s LogP of 1.79870 suggests higher lipophilicity compared to the acid form (theoretical LogP < 1), which would be more polar due to free carboxylic acid groups.
- Solubility: The ester’s low aqueous solubility (4 g/L) contrasts with the expected higher solubility of the acid in polar solvents like water or ethanol.
- Applications : The ester serves as a synthetic intermediate for fine chemicals and pharmaceuticals, while the acid form could act as a chelating agent or bioactive moiety in drug design .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Structural Contrast: Caffeic acid (CAS 331-39-5) is a phenolic compound with 3,4-dihydroxybenzene and acrylic acid substituents, differing fundamentally from the pyrrolidine scaffold of the target compound . Key Comparisons:
- Physicochemical Properties: Physical State: Caffeic acid forms yellow crystals , whereas the pyrrolidine ester is likely a liquid (based on its boiling point and density of 1.146 g/cm³) . Polarity: Caffeic acid’s phenolic hydroxyl groups confer higher polarity (PSA ≈ 97.99 Ų) compared to the ester’s PSA of 55.84 Ų .
- Applications : Caffeic acid is widely used in pharmacology (antioxidant studies), food additives, and cosmetics , whereas the pyrrolidine derivatives are primarily intermediates in organic synthesis .
Data Tables
Table 1. Physicochemical Properties of Comparable Compounds
Research Findings and Implications
- Synthetic Utility: The ester’s lipophilicity and stability make it advantageous for reactions requiring non-polar solvents, while the acid form (if derived) could enable metal coordination or hydrogen-bonding interactions in catalysis .
- Biological Relevance: Caffeic acid’s antioxidant activity stems from its phenolic structure , whereas the pyrrolidine compound’s bioactivity (if any) would depend on stereochemical interactions with biological targets.
- Limitations : Direct data on the acid form of cis-1-benzyl-3,4-pyrrolidinedicarboxylic acid is absent in the provided evidence, necessitating further experimental characterization.
Biological Activity
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid (CAS Number: 164916-63-6) is a chiral compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring with a benzyl group and two carboxylic acid functionalities, making it a versatile intermediate in the synthesis of various bioactive molecules. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
The chemical structure of this compound is characterized by its unique chiral configuration and functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H13N O4 |
| Molecular Weight | 233.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating metabolic pathways.
- Receptor Binding : It has been shown to interact with certain receptors, influencing cellular signaling pathways and physiological responses.
These interactions suggest potential applications in treating conditions related to enzyme dysfunction or receptor-mediated signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have demonstrated that this compound can enhance antioxidant defenses in cells, potentially offering protective effects against oxidative stress .
- Neuroprotective Effects : Preliminary findings suggest that it may offer neuroprotective benefits, particularly in models of neurodegenerative diseases .
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Enzyme Inhibition : A study reported that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways linked to inflammation . The inhibition was dose-dependent and showed significant efficacy at micromolar concentrations.
- Neuroprotective Study : In a model of neuronal injury induced by oxidative stress, treatment with this compound resulted in reduced cell death and improved cell viability compared to control groups .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| (3R,4S)-1-Benzyl-3,4-pyrrolidinediol | Hydroxyl groups instead of carboxylic acids | Limited antioxidant activity |
| 1H-Pyrazolo[3,4-b]pyridines | Heterocyclic structure | Known for anticancer properties |
This compound is distinct due to its combination of both benzyl and carboxylic acid groups which enhance its reactivity and biological interactions.
Q & A
Q. What are common synthetic routes for cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid?
Methodological Answer: Synthesis typically involves ester intermediates such as diethyl cis-1-benzylpyrrolidine-3,4-dicarboxylate (CAS 156469-74-8), which is hydrolyzed under acidic or basic conditions to yield the dicarboxylic acid. Key steps include:
Q. How can researchers purify this compound given its low solubility?
Methodological Answer: Due to its limited solubility (4 g/L at 25°C), purification often employs:
Q. What analytical techniques validate the stereochemical integrity of cis-configured derivatives?
Methodological Answer:
- Chiral HPLC : Compare retention times with enantiopure standards (e.g., (3R,4R)- and (3S,4S)-isomers, CAS 163439-82-5 and 90365-74-5) .
- NMR Spectroscopy : Analyze coupling constants (e.g., J3,4) to confirm cis geometry.
- X-ray Crystallography : Definitive structural confirmation .
Advanced Research Challenges
Q. How can researchers address discrepancies in reported physical properties (e.g., boiling points)?
Methodological Answer:
- Cross-Validation : Compare data across peer-reviewed journals and authoritative databases (e.g., NIST Chemistry WebBook for thermodynamic properties) .
- Standardized Conditions : Replicate experiments under controlled parameters (e.g., 760 mmHg for boiling point measurements; see 394.6°C in ) .
- Error Analysis : Quantify instrument calibration errors or sample purity effects (e.g., density variations ±0.06 g/cm³) .
Q. What strategies resolve contradictions in stereochemical activity during biological assays?
Methodological Answer:
- Enantiomer-Specific Studies : Synthesize and test individual isomers (e.g., (3R,4R) vs. (3S,4S)) to isolate stereospecific effects .
- Computational Modeling : Use molecular docking to predict binding affinities for each isomer.
- Meta-Analysis : Correlate structural data with bioactivity trends from analogous pyrrolidine derivatives (e.g., APDC analogs in ) .
Q. How should researchers handle stability issues during long-term storage?
Methodological Answer:
- Condition Optimization : Store in airtight containers under inert gas (N2/Ar) at -20°C, avoiding light exposure .
- Stability Monitoring : Periodically assess purity via HPLC or TLC.
- Derivatization : Convert to stable esters (e.g., diethyl esters, CAS 156469-74-8) for prolonged shelf life .
Methodological Design & Data Analysis
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, catalyst loading).
- Quality Control (QC) Protocols : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
- Statistical Validation : Apply ANOVA to compare yields/purity across batches .
Q. How can researchers reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
